Cas no 2137609-57-3 (4-bromo-3-hexyl-1H-pyrazole)

4-Bromo-3-hexyl-1H-pyrazole is a brominated pyrazole derivative featuring a hexyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 4-position enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The hexyl chain contributes to improved solubility in organic solvents, facilitating downstream modifications. Its well-defined structure and stability make it suitable for precise molecular design in medicinal chemistry and material science applications. The compound is typically handled under inert conditions to preserve its reactivity.
4-bromo-3-hexyl-1H-pyrazole structure
4-bromo-3-hexyl-1H-pyrazole structure
Product Name:4-bromo-3-hexyl-1H-pyrazole
CAS No:2137609-57-3
MF:C9H15BrN2
MW:231.132801294327
CID:6405875
PubChem ID:165474914
Update Time:2025-06-08

4-bromo-3-hexyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-hexyl-1H-pyrazole
    • 2137609-57-3
    • EN300-1132187
    • Inchi: 1S/C9H15BrN2/c1-2-3-4-5-6-9-8(10)7-11-12-9/h7H,2-6H2,1H3,(H,11,12)
    • InChI Key: FJFCEZLJOINVNA-UHFFFAOYSA-N
    • SMILES: BrC1C=NNC=1CCCCCC

Computed Properties

  • Exact Mass: 230.04186g/mol
  • Monoisotopic Mass: 230.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 28.7Ų

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Additional information on 4-bromo-3-hexyl-1H-pyrazole

Research Update on 4-Bromo-3-hexyl-1H-pyrazole (CAS: 2137609-57-3) in Chemical Biology and Pharmaceutical Applications

The heterocyclic compound 4-bromo-3-hexyl-1H-pyrazole (CAS 2137609-57-3) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This pyrazole derivative, featuring a bromine substituent at the 4-position and a hexyl chain at the 3-position, exhibits unique physicochemical properties that make it particularly valuable for drug discovery and biological probe development. Recent studies have highlighted its potential as a versatile building block for the synthesis of more complex bioactive molecules.

Structural analyses of 4-bromo-3-hexyl-1H-pyrazole reveal that the bromine atom provides an excellent handle for further functionalization through cross-coupling reactions, while the hexyl chain contributes to enhanced lipophilicity and membrane permeability. These characteristics have led to its increasing application in the development of kinase inhibitors, with several research groups reporting its incorporation into ATP-competitive binding motifs. Particularly noteworthy is its use in the design of selective JAK2 and FLT3 inhibitors, where the bromine atom serves as a key pharmacophore element.

Recent synthetic methodology developments have significantly improved access to 4-bromo-3-hexyl-1H-pyrazole and its derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis route with yields exceeding 85%, addressing previous challenges in regioselective bromination of the pyrazole core. This methodological advancement has facilitated more extensive structure-activity relationship studies, enabling researchers to explore the impact of various substituents on biological activity while maintaining the core pyrazole structure.

In pharmacological applications, 4-bromo-3-hexyl-1H-pyrazole has shown particular promise in oncology research. Its derivatives have demonstrated potent antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggest that these compounds often act through modulation of cell cycle regulators and induction of apoptosis. The hexyl side chain appears to play a crucial role in cellular uptake and target engagement, as evidenced by comparative studies with shorter alkyl chain analogs.

Beyond its direct biological activities, 4-bromo-3-hexyl-1H-pyrazole has found utility as a molecular probe in chemical biology. Researchers have exploited its bromine substituent for click chemistry applications, enabling the construction of activity-based probes for target identification and validation. Recent work has demonstrated its successful incorporation into photoaffinity labeling reagents, providing valuable tools for studying protein-ligand interactions in complex biological systems.

The future research directions for 4-bromo-3-hexyl-1H-pyrazole appear particularly promising in the context of targeted protein degradation. Several groups are currently exploring its use as a warhead in PROTAC (proteolysis targeting chimera) design, where its combination of binding affinity and synthetic accessibility offers distinct advantages. Additionally, its potential in covalent inhibitor development is being actively investigated, with preliminary results suggesting that appropriately positioned electrophilic groups can yield highly selective covalent modulators.

In conclusion, 4-bromo-3-hexyl-1H-pyrazole (CAS 2137609-57-3) represents a valuable chemical tool with diverse applications in drug discovery and chemical biology. Its unique structural features, combined with recent synthetic advances, position it as an important scaffold for the development of novel therapeutic agents and research tools. Continued exploration of its pharmacological potential and optimization of its derivatives will likely yield significant contributions to multiple therapeutic areas in the coming years.

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